4-bromo-1,5-dimethyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Bromo-1,5-dimethyl-N-morpholino-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-N-morpholino-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Introduction of the morpholino group: This step involves the reaction of the brominated pyrazole with morpholine in the presence of a base such as potassium carbonate.
Carboxamide formation: Finally, the carboxamide group is introduced by reacting the intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,5-dimethyl-N-morpholino-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation products: Oxidized derivatives with additional functional groups.
Reduction products: Reduced derivatives with altered oxidation states.
Coupling products: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
4-Bromo-1,5-dimethyl-N-morpholino-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.
Material science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-N-morpholino-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the morpholino group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of specific pathways, leading to the desired therapeutic outcome.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
Uniqueness
4-Bromo-1,5-dimethyl-N-morpholino-1H-pyrazole-3-carboxamide is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and can influence its biological activity and pharmacokinetic properties.
Properties
Molecular Formula |
C10H15BrN4O2 |
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Molecular Weight |
303.16 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H15BrN4O2/c1-7-8(11)9(12-14(7)2)10(16)13-15-3-5-17-6-4-15/h3-6H2,1-2H3,(H,13,16) |
InChI Key |
OYZWDZJBZGFWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN2CCOCC2)Br |
Origin of Product |
United States |
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